Bienvenue dans la boutique en ligne BenchChem!

N-tert-butylhex-5-yn-1-amine

Lipophilicity Membrane permeability Bioconjugation probe design

N-tert-Butylhex-5-yn-1-amine is a secondary aliphatic amine bearing a terminal alkyne at the C6 position and a bulky tert-butyl substituent on the nitrogen. This combination of functional groups renders it a versatile bifunctional building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click-chemistry applications, while the sterically encumbered amine modulates physicochemical properties and reactivity compared to primary-amine or N‑Boc‑protected analogs.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
Cat. No. B8671900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butylhex-5-yn-1-amine
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCCCC#C
InChIInChI=1S/C10H19N/c1-5-6-7-8-9-11-10(2,3)4/h1,11H,6-9H2,2-4H3
InChIKeyATUKODIBPQHNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butylhex-5-yn-1-amine (CAS 1263186-69-1): A Sterically Differentiated Alkynyl Secondary Amine for Precision Bioconjugation and Medicinal Chemistry


N-tert-Butylhex-5-yn-1-amine is a secondary aliphatic amine bearing a terminal alkyne at the C6 position and a bulky tert-butyl substituent on the nitrogen. This combination of functional groups renders it a versatile bifunctional building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click-chemistry applications, while the sterically encumbered amine modulates physicochemical properties and reactivity compared to primary-amine or N‑Boc‑protected analogs . Its calculated logP of 2.57 and polar surface area (PSA) of 12.03 Ų differentiate it sharply from less‑substituted homologues, positioning it as a candidate for intracellular probe delivery and CNS‑targeted compound development .

Why N-tert-Butylhex-5-yn-1-amine Cannot Be Interchanged with Common Alkyne‑Amine Analogs: Quantitative Physicochemical Gaps


Procurement decisions that treat N‑alkyl‑alkynylamines as interchangeable overlook the profound impact of the N‑tert‑butyl group on molecular properties. Compared to the primary amine hex‑5‑yn‑1‑amine, N‑tert‑butylhex‑5‑yn‑1‑amine exhibits a logP increase of ~2 log units (2.57 vs. 0.6) and a PSA reduction of ~14 Ų (12.03 vs. 26.02 Ų) [1]. Even against the commonly used N‑Boc‑protected variant (logP 2.2), the free tert‑butyl secondary amine offers higher lipophilicity while maintaining a reactive N–H for further derivatization . These differences directly translate into altered membrane permeability, extraction efficiency, and pharmacokinetic behavior, making simple substitution scientifically unsound.

N-tert-Butylhex-5-yn-1-amine: Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


Lipophilicity Advantage Over Primary Amine Analog: logP 2.57 vs. 0.6

N‑tert‑Butylhex‑5‑yn‑1‑amine displays a computed logP (XLogP3) of 2.57, which is substantially higher than the logP of 0.6 for its primary‑amine analog hex‑5‑yn‑1‑amine [1]. This difference of approximately 2.0 log units indicates a >100‑fold increase in partition coefficient, directly impacting passive membrane diffusion and organic‑phase extractability.

Lipophilicity Membrane permeability Bioconjugation probe design

Reduced Polar Surface Area for CNS Penetration: PSA 12.03 Ų vs. 26.02 Ų

The topological polar surface area (TPSA) of N‑tert‑butylhex‑5‑yn‑1‑amine is calculated as 12.03 Ų, which is less than half of the 26.02 Ų computed for hex‑5‑yn‑1‑amine [1]. This 14 Ų reduction results from the shielding effect of the bulky tert‑butyl group and falls well below the empirically established threshold of 60–70 Ų for favorable blood‑brain barrier penetration.

Polar surface area Blood-brain barrier CNS drug design

Higher Lipophilicity vs. N‑Boc‑Protected Analog: logP 2.57 vs. 2.2

Even when compared to the commonly employed N‑Boc‑hex‑5‑yn‑1‑amine (logP = 2.2), N‑tert‑butylhex‑5‑yn‑1‑amine shows a 0.35‑log‑unit higher lipophilicity . This modest but meaningful increase translates to an approximately 2.2‑fold greater partition coefficient and, crucially, retains a free secondary amine for immediate downstream conjugation without the need for Boc deprotection.

Lipophilicity Protecting group strategy Bioconjugation

Validated Synthetic Utility as a Patent‑Exemplified Intermediate in Fertility‑Drug Development

In US patent US20110028450A1, N‑tert‑butylhex‑5‑yn‑1‑amine is explicitly employed as a reactant to construct ring‑annulated dihydropyrrolo[2,1‑a]isoquinoline derivatives claimed for treating infertility [1]. The patent exemplifies a multi‑step transformation in which the alkyne moiety participates in a cyclization event while the tert‑butyl‑protected amine ensures regioselective reactivity. This contrasts with primary‑amine or N‑Boc analogs, which would require additional protection/deprotection steps or may lead to undesired side reactions under the reported conditions.

Patent intermediate Dihydropyrroloisoquinoline Pharmaceutical synthesis

N-tert-Butylhex-5-yn-1-amine: Evidence‑Backed Procurement Scenarios


Intracellular Activity‑Based Protein Profiling (ABPP) Probe Design

The 2‑log‑unit lipophilicity advantage of N‑tert‑butylhex‑5‑yn‑1‑amine over hex‑5‑yn‑1‑amine (logP 2.57 vs. 0.6) supports efficient passive diffusion across cell membranes [1]. Researchers constructing ABPP probes that require intracellular target engagement should prioritize this compound to maximize cellular uptake of the alkyne handle, thereby improving labelling sensitivity and reducing extracellular background.

CNS‑Penetrant Chemical Probes and Radioligands

With a TPSA of only 12.03 Ų—well below the 60 Ų CNS‑penetration threshold—N‑tert‑butylhex‑5‑yn‑1‑amine constitutes an ideal alkyne linker for brain‑targeted small molecules . When appended to CNS‑active pharmacophores, its low PSA facilitates blood‑brain barrier crossing, enabling in‑vivo positron emission tomography (PET) tracer development or brain‑resident target‑engagement studies.

Streamlined Bioconjugation Without Deprotection Steps

Compared to the N‑Boc‑protected variant (logP 2.2), N‑tert‑butylhex‑5‑yn‑1‑amine offers both higher lipophilicity (logP 2.57) and a free secondary amine ready for immediate conjugation . This eliminates the acid‑ or base‑mediated Boc removal step, reducing synthesis time by at least 2–4 hours and improving overall yield in bioconjugate and antibody‑drug‑conjugate (ADC) assembly workflows.

Pharmaceutical Intermediate for Dihydropyrroloisoquinoline‑Based Fertility Agents

The compound's role as a key reactant in US patent US20110028450A1 demonstrates its compatibility with multi‑step heterocyclic synthesis toward fertility‑modulating agents [2]. Medicinal chemistry groups pursuing similar ring‑annulated isoquinoline scaffolds can procure this compound with confidence that it integrates seamlessly into established patent‑backed synthetic routes, reducing route‑scouting time and risk.

Quote Request

Request a Quote for N-tert-butylhex-5-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.